molecular formula C14H12N2O2 B6510981 7-ethoxy-5H,10H-benzo[b]1,8-naphthyridin-5-one CAS No. 894546-66-8

7-ethoxy-5H,10H-benzo[b]1,8-naphthyridin-5-one

Cat. No. B6510981
CAS RN: 894546-66-8
M. Wt: 240.26 g/mol
InChI Key: MHRGJENFUVUTMN-UHFFFAOYSA-N
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Description

7-ethoxy-5H,10H-benzo[b]1,8-naphthyridin-5-one is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Scientific Research Applications

Synthesis and Ionization Constants

The compound is part of a larger group of naphthyridines. It can be obtained by the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . The ionization constants (pK2 values) of these compounds range from -4.63 to -5.98 and correlate with the σ substituent constants .

Antibacterial Agent

Nalidixic acid, a potent antibacterial agent, is selected from a large group of 1,8-naphthyridines, which includes the compound . This discovery was initiated by the antibacterial activity of 7-chloro-l, 4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylic acid .

Dual Fluorescent Compounds

The compound is used in the synthesis of novel dual fluorescent compounds, such as bis(5,7-dimethyl-1,8-naphthyridin-2-yl)amine and its ZnII complex . These compounds exhibit dual fluorescence and two groups of well-structured absorption bands in CH2Cl2, attributed to a molecular conformational equilibrium .

Organic Chemistry Research

The compound is a subject of interest in organic chemistry research, particularly in the study of heterocyclic compounds . Its synthesis and properties provide valuable insights into the behavior of similar compounds .

Drug Development

Given its antibacterial properties, the compound could potentially be used in drug development . Further research is needed to explore this application.

Biochemical Studies

The compound’s unique properties make it a useful tool in biochemical studies . For example, it can be used to investigate the effects of various substances on bacterial growth .

properties

IUPAC Name

7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-2-18-9-5-6-12-11(8-9)13(17)10-4-3-7-15-14(10)16-12/h3-8H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRGJENFUVUTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323617
Record name 7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-ethoxybenzo[b][1,8]naphthyridin-5(10H)-one

CAS RN

894546-66-8
Record name 7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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